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molecular formula C7H16ClNO B1375560 trans-4-Amino-4-methylcyclohexanol hydrochloride CAS No. 923598-04-3

trans-4-Amino-4-methylcyclohexanol hydrochloride

Cat. No. B1375560
M. Wt: 165.66 g/mol
InChI Key: OJTUFPOPBVLWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212190B2

Procedure details

To a solution of (2-[[(4-isocyanato-4-methylcyclohexyl)oxy]methoxy]ethyl)trimethylsilane (1.5 g, 5.25 mmol, 1.00 equiv) in THF (30 mL) was added hydrochloric acid (6 N, 3.0 mL) and the resulting solution was stirred for 2 h at room temperature. Upon completion, the resulting mixture was concentrated under vacuum to give trans-4-amino-4-methylcyclohexanol hydrochloride (1.0 g, crude) as a white solid.
Name
(2-[[(4-isocyanato-4-methylcyclohexyl)oxy]methoxy]ethyl)trimethylsilane
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1([CH3:19])[CH2:9][CH2:8][CH:7]([O:10]COCC[Si](C)(C)C)[CH2:6][CH2:5]1)=C=O.[ClH:20]>C1COCC1>[CH3:19][C:4]1([NH2:1])[CH2:9][CH2:8][CH:7]([OH:10])[CH2:6][CH2:5]1.[ClH:20] |f:3.4|

Inputs

Step One
Name
(2-[[(4-isocyanato-4-methylcyclohexyl)oxy]methoxy]ethyl)trimethylsilane
Quantity
1.5 g
Type
reactant
Smiles
N(=C=O)C1(CCC(CC1)OCOCC[Si](C)(C)C)C
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Upon completion, the resulting mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(CCC(CC1)O)N.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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